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Compound of Interest

Compound Name: Celastrol

Cat. No.: B190767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Celastrol's efficacy in patient-derived

xenograft (PDX) models, offering insights into its potential as a cancer therapeutic. We present

available experimental data, detail methodologies for key experiments, and visualize relevant

biological pathways to support further research and drug development.

Comparative Efficacy of Celastrol in PDX Models
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue

into immunodeficient mice, are becoming increasingly vital in preclinical cancer research. They

are known to better recapitulate the heterogeneity and molecular diversity of human cancers

compared to traditional cell line-derived xenograft (CDX) models. This section summarizes the

quantitative data on Celastrol's performance in various cancer PDX models. While direct head-

to-head comparisons with standard-of-care drugs in the same PDX models are limited in

publicly available literature, this guide compiles the existing data to offer a comparative

perspective.

Hepatocellular Carcinoma (HCC) PDX Models
A study by Luo et al. (2019) investigated the in vivo efficacy of Celastrol in a patient-derived

xenograft model of hepatocellular carcinoma. The study demonstrated that Celastrol, when

combined with the standard-of-care drug Sorafenib, significantly enhanced the anti-tumor

activity.[1][2] Sorafenib treatment alone can lead to compensatory activation of the AKT
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pathway and increased autocrine of Vascular Endothelial Growth Factor (VEGF), which

Celastrol was found to reverse.[1][2]

Treatment Group
Mean Tumor
Volume (mm³)

Tumor Growth
Inhibition (%)

Reference

Control (Vehicle) 1500 ± 200 - [1]

Sorafenib (low dose) 1200 ± 150 20 [1]

Celastrol 900 ± 100 40 [1]

Sorafenib + Celastrol 400 ± 50 73.3 [1]

Table 1: Comparative efficacy of Celastrol and Sorafenib combination in a Hepa1-6 tumor-

bearing mouse model. Data are represented as mean ± SD.[1]

Another study evaluated Celastrol and its derivatives in orthotopic HCC patient-derived

xenografts. This research highlighted that while Celastrol demonstrated significant anti-tumor

activity, some of its derivatives exhibited lower toxicity.[3] Across three different HCC PDX

models, Celastrol reduced tumor volumes by 2 to 5-fold.[3]

Compound
Dosage
(mg/kg)

Average
Tumor Volume
Reduction
(Fold Change)

Observed
Toxicity

Reference

Celastrol 4 2 - 5
Slight decrease

in body weight
[3]

Pristimerin 1 5 - 7
Slight decrease

in body weight
[3]

cel-D2 8 1.5 - 3.5
No effect on

body weight
[3]

cel-D7 8 1.8 - 3.2
No effect on

body weight
[3]
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Table 2: Efficacy and toxicity of Celastrol and its derivatives in orthotopic HCC patient-derived

xenografts.[3]

Pancreatic Cancer PDX Models
In a study utilizing a pancreatic cancer PDX mouse model, Celastrol administered

intraperitoneally at a dose of 5 mg/kg demonstrated significant inhibition of tumor growth.[4]

While a direct comparison with a standard-of-care drug like gemcitabine within the same study

is not available, other studies have explored the efficacy of gemcitabine in PDX models,

providing a basis for indirect comparison and highlighting the potential of Celastrol.[5][6][7]

Treatment
Group

Mean Tumor
Weight (g)

Mean Tumor
Volume (mm³)

Body Weight
Change

Reference

Control (Vehicle) ~1.2 ~1000
No significant

change
[4]

Celastrol (5

mg/kg)
~0.4 ~300

No significant

change
[4]

Table 3: Efficacy of Celastrol in a pancreatic cancer PDX model.[4]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings.

Below are representative protocols for establishing and utilizing PDX models for evaluating the

efficacy of Celastrol.

Establishment of Patient-Derived Xenograft (PDX)
Models
This protocol is a generalized representation based on methodologies described in the

literature.[8][9][10][11][12]

Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients

undergoing surgical resection. The tissue is collected under sterile conditions and

transported in a suitable medium (e.g., DMEM/F-12) on ice.
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Implantation: Immunocompromised mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old) are

anesthetized. A small incision is made on the flank, and a small fragment of the patient's

tumor (approximately 2-3 mm³) is implanted subcutaneously.

Tumor Growth Monitoring: Tumor growth is monitored bi-weekly using calipers. Tumor

volume is calculated using the formula: (Length x Width²)/2.

Passaging: Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse

is euthanized, and the tumor is harvested. The tumor is then fragmented and can be re-

implanted into new host mice for expansion of the PDX model.

In Vivo Drug Efficacy Studies
This protocol outlines a typical in vivo study to assess the anti-tumor activity of Celastrol in
established PDX models.

Animal Grouping: Once the engrafted tumors reach a palpable size (e.g., 100-200 mm³), the

mice are randomized into different treatment groups (e.g., vehicle control, Celastrol,
comparator drug, combination therapy).

Drug Administration: Celastrol is typically dissolved in a vehicle such as a mixture of DMSO,

Cremophor EL, and saline. It is administered to the mice via a specified route (e.g.,

intraperitoneal injection or oral gavage) at a predetermined dose and schedule (e.g., 2-5

mg/kg, daily or every other day).[4][13]

Efficacy Assessment: Tumor volumes and body weights are measured regularly (e.g., twice

weekly). At the end of the study, mice are euthanized, and tumors are excised, weighed, and

processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the

mean tumor volume between the treated and control groups. Statistical analysis is performed

to determine the significance of the observed effects.

Mandatory Visualizations
Experimental Workflow for Celastrol Efficacy in PDX
Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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